molecular formula C7H9Cl2N3 B3255324 N-(2-aminoethyl)-3,5-dichloropyridin-2-amine CAS No. 253309-39-6

N-(2-aminoethyl)-3,5-dichloropyridin-2-amine

Cat. No.: B3255324
CAS No.: 253309-39-6
M. Wt: 206.07 g/mol
InChI Key: QIGRZNVMHAYSMZ-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” is a compound used in synthesis . It’s a type of organosilicon reagent . Another compound, “N-(2-Aminoethyl)ethanolamine”, is hygroscopic, strongly alkaline, and has a slight ammonia smell . It can be miscible with water and alcohol, slightly soluble in ether .


Synthesis Analysis

The synthesis of related compounds often involves reactions with ammonia or other amines . For example, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” can be synthesized by reacting ethylenediamine or ethanolamine/ammonia mixtures over a catalyst .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as infrared spectroscopy (ATR-FTIR), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) . These techniques can provide information about the chemical structure and morphology of the compound .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For instance, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” can undergo condensation reactions with compounds containing carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, and pH of “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” can be determined .

Scientific Research Applications

N-(2-aminoethyl)-3,5-dichloropyridin-2-amine has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, nucleosides, and other organic molecules. It has also been used in the synthesis of drugs, such as the anti-cancer drug Taxol, as well as in the synthesis of polymers and other materials. This compound has also been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.

Mechanism of Action

Target of Action

The primary targets of N-(2-aminoethyl)-3,5-dichloropyridin-2-amine are currently unknown This compound is not well-studied, and there is limited information available about its biological targets

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

Advantages and Limitations for Lab Experiments

N-(2-aminoethyl)-3,5-dichloropyridin-2-amine is a highly polar compound, and its polarity makes it an effective reagent for a variety of chemical reactions. This makes it an ideal reagent for use in laboratory experiments. However, this compound is also highly reactive, and can react with other molecules in the reaction mixture, which can lead to unexpected results.

Future Directions

N-(2-aminoethyl)-3,5-dichloropyridin-2-amine has a wide range of applications in synthetic chemistry, medicinal chemistry, and biochemistry. In the future, this compound could be used in the development of new drugs, polymers, and other materials. It could also be used to study enzyme-catalyzed reactions, and to study the structure and function of proteins. This compound could also be used in the development of new diagnostic tools, and in the study of biochemical and physiological processes. Additionally, this compound could be used in the development of new catalysts for chemical reactions, and in the development of new methods for the synthesis of organic molecules.

Safety and Hazards

Safety data sheets provide information about the hazards associated with a compound and the precautions that should be taken when handling it . For example, “N-(2-Aminoethyl)-1-aziridineethanamine” causes serious eye irritation and requires personal protective equipment/face protection .

Properties

IUPAC Name

N'-(3,5-dichloropyridin-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c8-5-3-6(9)7(12-4-5)11-2-1-10/h3-4H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGRZNVMHAYSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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